molecular formula C16H15F2NO2 B5830172 N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide

N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B5830172
M. Wt: 291.29 g/mol
InChI Key: DVXJZIFAMHBFEV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a difluorophenyl group and a dimethylphenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-14-7-6-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJZIFAMHBFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the reaction of 2,4-difluoroaniline with 2-(2,6-dimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide can be compared with other acetamide derivatives, such as N-(2,4-dichlorophenyl)-2-(2,6-dimethylphenoxy)acetamide or N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)propionamide.

Uniqueness

The presence of both difluorophenyl and dimethylphenoxy groups in this compound imparts unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets or improve its stability under certain conditions.

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